molecular formula C27H34O7 B1258948 Methyl angolensate

Methyl angolensate

Cat. No.: B1258948
M. Wt: 470.6 g/mol
InChI Key: YNMYHRYTRCKSMI-SQHTYAHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl angolensate is a natural product found in Khaya grandifoliola, Melia azedarach, and other organisms with data available.

Scientific Research Applications

Antiulcer Properties

Methyl angolensate, isolated from the stem bark of Entandrophragma angolense, demonstrated significant antiulcer activity. It inhibited gastric ulceration more effectively than propranolol, suggesting its potential as an antiulcer agent. The compound also reduced gastric acidity and gastric acid secretion induced by histamine and carbachol, indicating its role in controlling gastric acid production (Njar, Adesanwo, & Raji, 1995).

Spasmolytic Effects

This compound from Entandrophragma angolense showed significant spasmolytic effects on various gastrointestinal muscles, including rabbit jejunum and guinea pig ileum. This suggests its potential use in treating gastrointestinal disorders. The compound also inhibited serotonin-induced contractions, indicating a possible serotonergic mechanism of action (Orisadipe et al., 2001).

Anticancer Properties

Studies on this compound, a tetranortriterpenoid from Soymida febrifuga, revealed its potent anticancer properties. It induced apoptosis in leukemic cells by activating the intrinsic pathway, involving mitochondrial membrane potential loss, caspase activation, and DNA fragmentation. The compound also modulated gene expression related to apoptosis (Chiruvella et al., 2008).

Behavioral Effects in Rodents

This compound demonstrated sedative properties in animal studies. It reduced spontaneous motor activity in mice, prolonged pentobarbital sleeping time in rats, and decreased exploratory activity. These findings indicate its potential as a sedative or tranquilizing agent (Amos et al., 2002).

Antimicrobial Activity

This compound isolated from Soymida febrifuga root callus exhibited antimicrobial activity. It was effective against Bacillus subtilis and Aspergillus niger, suggesting its potential in developing new antimicrobial agents (Chiruvella, Mohammed, Dampuri, Ghanta, & Raghavan, 2007).

Antiinflammatory Effects

This compound from the stem-bark of Anopyxis klaineana demonstrated significant antiinflammatory properties. Tested in a chick carrageenan-induced paw oedema model, it exhibited time and dose-dependent effects, highlighting its therapeutic potential in inflammatory conditions (Mireku et al., 2014).

Chemical Structure and Synthesis

Research on the chemical structure of this compound revealed its complex nature, including a β-substituted furan, a lactone ring, and a cyclic ether linkage. Understanding its structure is crucial for its synthetic reproduction and biogenetic route analysis (Bevan, Powell, Taylor, Halsall, Toft, & Welford, 1967).

Properties

Molecular Formula

C27H34O7

Molecular Weight

470.6 g/mol

IUPAC Name

methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate

InChI

InChI=1S/C27H34O7/c1-15-17-7-9-25(4)23(16-8-10-32-14-16)33-22(30)13-27(15,25)34-20-12-19(28)24(2,3)18(26(17,20)5)11-21(29)31-6/h8,10,14,17-18,20,23H,1,7,9,11-13H2,2-6H3/t17-,18-,20-,23-,25-,26+,27-/m0/s1

InChI Key

YNMYHRYTRCKSMI-SQHTYAHXSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)CC(=O)OC)C

SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C

Synonyms

angolensic acid methyl ester
methyl angolensate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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